molecular formula C27H32N2O6 B000494 Solifenacin succinate CAS No. 242478-38-2

Solifenacin succinate

Cat. No.: B000494
CAS No.: 242478-38-2
M. Wt: 480.6 g/mol
InChI Key: RXZMMZZRUPYENV-GYFCLUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Solifenacin succinate primarily targets the muscarinic receptors . It has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .

Mode of Action

This compound is a competitive muscarinic receptor antagonist . It antagonizes the M2 and M3 muscarinic receptors in the bladder . The antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Pharmacokinetics

It is 93–96% plasma protein bound and probably crosses the blood-brain barrier . This compound is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The molecular and cellular effects of this compound’s action result in the relaxation of the bladder muscle . This reduces the feeling of urgency, the frequency of urination, and instances of urge incontinence .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of this compound. For instance, the concomitant use of ketoconazole, a strong CYP3A4 inhibitor, significantly increased the exposure of Solifenacin . Additionally, exposure to Solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

Biochemical Analysis

Biochemical Properties

Solifenacin succinate interacts primarily with muscarinic receptors, specifically the M2 and M3 subtypes . It acts as a competitive antagonist, blocking the action of acetylcholine, a neurotransmitter that mediates various physiological responses including contraction of smooth muscles . This compound’s interaction with these receptors inhibits the contractions of the urinary bladder smooth muscle, thereby alleviating symptoms of overactive bladder .

Cellular Effects

This compound exerts its effects on various types of cells, particularly the smooth muscle cells of the urinary bladder . By blocking the muscarinic receptors on these cells, this compound prevents the contractions of the detrusor muscles in the urinary bladder wall, leading to a relaxation of the bladder and a decrease in urinary urgency and nocturia . This can also lead to side effects such as dry mouth and constipation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to muscarinic receptors, where it acts as a competitive antagonist . This means that it competes with acetylcholine for the same binding site on the receptor. When this compound binds to the receptor, it prevents acetylcholine from binding and exerting its effects, thereby inhibiting the downstream signaling pathways that lead to bladder muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving children with overactive bladder, it was found that this compound achieved a complete response rate of over 50% in just 2 weeks . Furthermore, the full therapeutic effects of this compound occur after 2-4 weeks of treatment and are maintained upon long-term therapy .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving cerebral infarcted rats, this compound was found to dose-dependently increase bladder capacity and voided volume at doses of 0.03 mg/kg or more .

Metabolic Pathways

This compound is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) 3A4 enzyme pathway . The primary metabolic routes of this compound include N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring . Only this compound and the 4R-hydroxy metabolite are pharmacologically active .

Transport and Distribution

This compound is highly distributed to non-CNS tissues, having a mean steady-state volume of distribution of 600L . It is approximately 98% bound to plasma proteins, principally to α1-acid glycoprotein . This compound probably crosses the blood-brain barrier .

Preparation Methods

Properties

CAS No.

242478-38-2

Molecular Formula

C27H32N2O6

Molecular Weight

480.6 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22?;/m0./s1

InChI Key

RXZMMZZRUPYENV-GYFCLUQUSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O

Appearance

Assay:≥98%A crystalline solid

Pictograms

Irritant

Synonyms

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))-
905, YM
quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate
solifenacin
solifenacin succinate
Succinate, Solifenacin
vesicare
YM 905
YM905

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solifenacin succinate
Reactant of Route 2
Solifenacin succinate
Reactant of Route 3
Solifenacin succinate
Reactant of Route 4
Solifenacin succinate
Reactant of Route 5
Solifenacin succinate
Reactant of Route 6
Solifenacin succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.